molecular formula C19H16N2O2 B14587071 1,3-Dimethyl-2,5-dioxo-4,4-diphenylpyrrolidine-3-carbonitrile CAS No. 61149-30-2

1,3-Dimethyl-2,5-dioxo-4,4-diphenylpyrrolidine-3-carbonitrile

Cat. No.: B14587071
CAS No.: 61149-30-2
M. Wt: 304.3 g/mol
InChI Key: YNZDNXIFQISOPQ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,5-dioxo-4,4-diphenylpyrrolidine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with dimethyl, dioxo, diphenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,5-dioxo-4,4-diphenylpyrrolidine-3-carbonitrile typically involves the reaction of acetylene dicarboxylate, aniline, and various aromatic aldehydes. This reaction is catalyzed by citric acid and can be performed using a one-pot mortar-pestle grinding method . This green synthesis method is characterized by high yields and cost-efficiency.

Industrial Production Methods

The use of mechano-chemical methods, such as planetary ball milling, and microwave irradiation approaches have been explored for similar compounds .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,5-dioxo-4,4-diphenylpyrrolidine-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄, CrO₃/Py

    Reduction: H₂/Ni, LiAlH₄, NaBH₄

    Substitution: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-2,5-dioxo-4,4-diphenylpyrrolidine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,5-dioxo-4,4-diphenylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acid
  • 4,5-Dimethyl-1,3-dioxol-2-one
  • 1,3-Dioxanes and 1,3-Dioxolanes

Uniqueness

1,3-Dimethyl-2,5-dioxo-4,4-diphenylpyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61149-30-2

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

1,3-dimethyl-2,5-dioxo-4,4-diphenylpyrrolidine-3-carbonitrile

InChI

InChI=1S/C19H16N2O2/c1-18(13-20)16(22)21(2)17(23)19(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3

InChI Key

YNZDNXIFQISOPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)C)C#N

Origin of Product

United States

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